molecular formula C20H29N5O B4534259 4-(4-tert-butyl-1H-1,2,3-triazol-1-yl)-N-(3,4-dimethylphenyl)piperidine-1-carboxamide

4-(4-tert-butyl-1H-1,2,3-triazol-1-yl)-N-(3,4-dimethylphenyl)piperidine-1-carboxamide

Cat. No. B4534259
M. Wt: 355.5 g/mol
InChI Key: XZOZPHILOKTXRO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound belongs to a class of chemicals that include piperidine and triazole functional groups, which are of significant interest in the development of new materials and pharmaceutical agents due to their unique chemical and physical properties.

Synthesis Analysis

The synthesis of similar compounds often involves condensation reactions, where carbamimides and carboxylic acids react in the presence of activating agents under basic conditions (Sanjeevarayappa et al., 2015). Such processes are key for creating the piperidine backbone with specific functional groups attached.

Molecular Structure Analysis

X-ray diffraction studies reveal that these compounds crystallize in specific systems, with the molecules linked through weak intermolecular interactions. This structural information is crucial for understanding the compound's behavior in solid state and its potential interactions in biological systems (Sanjeevarayappa et al., 2015).

Chemical Reactions and Properties

These compounds may undergo various chemical reactions, including transformations of functional groups, which can be leveraged to synthesize derivatives with desirable properties for specific applications. Their reactivity is influenced by the presence and position of substituents on the piperidine ring and the triazole moiety.

Physical Properties Analysis

Physical properties such as solubility, melting point, and crystalline structure can be determined through spectroscopic and crystallographic methods. These properties are essential for the compound's application in material science and pharmaceutical formulation (Sanjeevarayappa et al., 2015).

properties

IUPAC Name

4-(4-tert-butyltriazol-1-yl)-N-(3,4-dimethylphenyl)piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H29N5O/c1-14-6-7-16(12-15(14)2)21-19(26)24-10-8-17(9-11-24)25-13-18(22-23-25)20(3,4)5/h6-7,12-13,17H,8-11H2,1-5H3,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZOZPHILOKTXRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)N2CCC(CC2)N3C=C(N=N3)C(C)(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H29N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(4-tert-butyl-1H-1,2,3-triazol-1-yl)-N-(3,4-dimethylphenyl)piperidine-1-carboxamide
Reactant of Route 2
Reactant of Route 2
4-(4-tert-butyl-1H-1,2,3-triazol-1-yl)-N-(3,4-dimethylphenyl)piperidine-1-carboxamide
Reactant of Route 3
Reactant of Route 3
4-(4-tert-butyl-1H-1,2,3-triazol-1-yl)-N-(3,4-dimethylphenyl)piperidine-1-carboxamide
Reactant of Route 4
Reactant of Route 4
4-(4-tert-butyl-1H-1,2,3-triazol-1-yl)-N-(3,4-dimethylphenyl)piperidine-1-carboxamide
Reactant of Route 5
Reactant of Route 5
4-(4-tert-butyl-1H-1,2,3-triazol-1-yl)-N-(3,4-dimethylphenyl)piperidine-1-carboxamide
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
4-(4-tert-butyl-1H-1,2,3-triazol-1-yl)-N-(3,4-dimethylphenyl)piperidine-1-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.